3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
Description
Properties
IUPAC Name |
3-amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)20-9(21)5-8-10(19-20)11(16)18-17-8/h1-5,17H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRRWINXJQAQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C3C(=N2)C(=NN3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
- Starting Material : 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde.
- Alkyne Coupling : Terminal alkynes (e.g., phenylacetylene) react with the aldehyde under Sonogashira conditions (Pd catalyst, CuI, tert-butylamine, microwave irradiation).
- Cyclization : The intermediate alkyne undergoes silver triflate-catalyzed cyclization to form the pyridazine ring.
Key parameters include:
Yield and Purity
- Yield : 65–78% after purification via column chromatography.
- Purity : >95% (HPLC), confirmed by $$ ^1H $$, $$ ^{13}C $$, and $$ ^{19}F $$ NMR.
Cyclocondensation with Hydrazine Derivatives
Pyrazolo-pyridazinones are often synthesized through cyclocondensation of hydrazines with carbonyl-containing precursors. A method adapted from and involves:
Hydrazine and Acetylenic Ketone Reaction
- Substrate : Ethyl 2-chloroacetoacetate or analogous ketones.
- Hydrazine Source : Phenylhydrazine or substituted hydrazines.
- Cyclization : Conducted in polyphosphoric acid (PPA) at 70–90°C for 30–60 minutes.
Example :
Optimization Insights
- Regioselectivity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance cyclization efficiency by stabilizing transition states.
- Solvent : Anhydrous ethanol or THF minimizes side reactions.
Post-synthetic modifications enable the introduction of the 3-amino and 3-(trifluoromethyl)phenyl groups. A strategy from involves:
Functionalization Steps
- Amination : Treatment of 3-nitro intermediates with ammonium formate and Pd/C under hydrogen atmosphere.
- Trifluoromethylphenyl Introduction : Suzuki-Miyaura coupling using 3-(trifluoromethyl)phenylboronic acid and a palladium catalyst.
Challenges and Solutions
- Nitro Reduction : Over-reduction to hydroxylamine is mitigated by controlled hydrogen pressure.
- Boronic Acid Stability : Use of aryl trifluoroborate salts improves coupling efficiency in polar solvents.
Comparative Analysis of Synthesis Routes
Critical Observations :
- Microwave-Assisted Synthesis offers shorter reaction times but requires specialized equipment.
- PPA-Mediated Cyclocondensation is cost-effective but may produce regioisomeric byproducts.
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
Chemical Reactions Analysis
Types of Reactions
3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a bioactive agent. Research indicates that it may possess antimicrobial and anticancer properties. The structural characteristics of 3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one allow it to interact with biological targets effectively.
Case Studies:
- Anticancer Activity: In studies focusing on similar pyrazolo compounds, modifications in the phenyl moiety were found to tune biological properties toward anticancer activity by inhibiting tubulin polymerization . This suggests that this compound could be further investigated for similar mechanisms.
- Antimicrobial Properties: The compound's potential as an antimicrobial agent is under investigation. Preliminary studies on related compounds have shown promising results against various microbial strains, indicating a need for further exploration of this compound's efficacy in this area .
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.
Synthesis Routes:
- The synthesis typically involves multiple steps starting from key intermediates such as 3-(trifluoromethyl)benzaldehyde. Common methods include condensation and cyclization reactions under specific conditions using solvents like dichloromethane and catalysts such as triethylamine.
Materials Science
In addition to its medicinal applications, this compound is being explored for its utility in materials science. The compound's thermal stability and resistance to degradation make it suitable for developing advanced materials.
Applications in Industry:
- Advanced Materials Development: The compound's properties can be harnessed to create materials with enhanced performance characteristics, potentially leading to innovations in coatings and polymers that require high thermal stability and durability.
The biological activity of this compound is being evaluated through various assays aimed at determining its effectiveness against specific targets.
Research Findings:
Mechanism of Action
The mechanism of action of 3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. This compound may act as an inhibitor of specific enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with two closely related analogs derived from the evidence:
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one (CAS 338756-00-6)
- Structural Difference: Hydroxyl (-OH) group at position 3 instead of amino (-NH₂).
- Molecular Formula : C₁₂H₇F₃N₄O₂.
- Molecular Weight : 296.2 g/mol.
- Reduced basicity relative to the amino derivative may alter binding interactions in biological systems.
3-Amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one (CAS 338395-98-5)
- Structural Difference : 4-Methoxyphenyl substituent at position 5 instead of 3-(trifluoromethyl)phenyl.
- Molecular Formula : C₁₂H₁₁N₅O₂.
- Molecular Weight : 257.2 g/mol (calculated).
- Key Properties: The methoxy (-OCH₃) group is electron-donating, which may enhance solubility but reduce lipophilicity compared to the trifluoromethyl group. Commercial availability (purity: 90%) and safety data (Signal Word: Warning) are noted.
Structural and Functional Group Analysis
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one (CAS Number: 338395-89-4) is a pyrazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula: C12H8F3N5O
- Molecular Weight: 295.225 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolo-pyridazine core.
- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Final modifications to achieve the amino functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 1.00 ± 0.42 |
| HepG2 (Liver) | 2.50 ± 0.50 |
| A549 (Lung) | 5.00 ± 0.75 |
These results indicate that the compound may selectively target cancer cells while exhibiting low toxicity towards normal cells, as evidenced by a selectivity index greater than 25-fold in some cases .
The mechanism of action involves interaction with specific molecular targets:
- Kinase Inhibition: The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival. It shows strong binding affinity to various receptor tyrosine kinases (RTKs), which are often dysregulated in cancer .
- Induction of Apoptosis: It may induce apoptosis in cancer cells through activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Study 1: Antitumor Efficacy
In a study published in ACS Omega, researchers synthesized a series of pyrazolo derivatives and evaluated their biological activities. The compound exhibited potent activity against multiple cancer types, including breast and liver cancers, with mechanisms linked to apoptosis induction and cell cycle disruption .
Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of this compound against hematological malignancies. The results indicated that it had minimal cytotoxic effects on normal Vero cells while effectively inhibiting tumor growth in erythroleukemia models .
Q & A
Basic: What are the key structural features and recommended synthetic pathways for this compound?
Answer:
The compound features a pyrazolo[4,3-c]pyridazinone core substituted with a 3-(trifluoromethyl)phenyl group at position 5 and an amino group at position 3. Its molecular formula is C₁₂H₇F₃N₄O₂ (MW: 296.2), with a fused bicyclic system contributing to its rigidity and potential bioactivity .
For synthesis, a multi-step approach is typical:
- Step 1: Construct the pyridazinone ring via cyclocondensation of hydrazine derivatives with diketones or keto-esters.
- Step 2: Introduce the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts .
- Step 3: Functionalize the pyrazole ring with an amino group using ammonia or ammonium acetate under reflux conditions .
Methodological Tip: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as trifluoromethyl groups can sterically hinder coupling reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial methods .
- Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Validation: Cross-reference data with computational tools like MarvinSketch or Discovery Studio for structural alignment .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
SAR Design:
- Variation of Substituents: Modify the trifluoromethylphenyl group (e.g., replace with halogens or methoxy groups) to assess electronic effects on target binding.
- Core Modifications: Explore pyridazinone vs. pyrimidinone analogs to evaluate ring size impact on potency .
Example Findings:
- Substituting the trifluoromethyl group with a 4-fluorophenyl moiety (as in CAS 141300-23-4 ) reduced enzymatic inhibition by 40%, highlighting the CF₃ group’s role in hydrophobic interactions .
- Methylation at position 1 of the pyrazole ring improved metabolic stability in hepatic microsome assays .
Methodological Tip: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Advanced: What experimental strategies assess environmental fate and degradation pathways?
Answer:
Environmental Study Design (Aligned with INCHEMBIOL Project):
- Abiotic Degradation: Conduct hydrolysis studies at varying pH (3–9) and temperatures (25–50°C) to identify breakdown products .
- Biotic Transformation: Use soil microcosms with LC-MS/MS to monitor microbial degradation intermediates .
- Ecotoxicity: Evaluate effects on Daphnia magna or algae using OECD Test Guidelines 202/201.
Key Findings from Analogous Compounds:
- Pyrazolo-pyridazinones with electron-withdrawing groups (e.g., CF₃) exhibit slower photodegradation but higher bioaccumulation potential .
Advanced: How can computational modeling predict metabolic stability and toxicity?
Answer:
Workflow:
ADME Prediction: Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to predict membrane permeability. For this compound, predicted logP = 2.1 suggests moderate bioavailability .
Metabolic Sites: CYP450 enzyme interactions are modeled via StarDrop, identifying the pyridazinone carbonyl as a hotspot for oxidation .
Toxicity Profiling: Use ProTox-II to assess hepatotoxicity risk; structural analogs show low alerts for mutagenicity .
Validation: Compare in silico results with in vitro hepatic clearance assays using human liver microsomes .
Advanced: What methodologies evaluate stability under varying storage and formulation conditions?
Answer:
Stability Protocol:
- Accelerated Testing: Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., hydrolysis of the pyridazinone ring) .
- pH-Dependent Stability: Prepare buffers (pH 1.2–7.4) and monitor compound integrity via UV-Vis spectroscopy. CF₃-substituted analogs show stability at pH 6–7 but degrade rapidly in acidic conditions .
Formulation Insight: Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
